ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC16352162
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O3S |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | ethyl 2-(3-indol-1-ylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C18H19N3O3S/c1-3-24-17(23)16-12(2)19-18(25-16)20-15(22)9-11-21-10-8-13-6-4-5-7-14(13)21/h4-8,10H,3,9,11H2,1-2H3,(H,19,20,22) |
| Standard InChI Key | URVPAJXZPUZDJA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32)C |
Introduction
Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C18H19N3O3S and a molecular weight of 357.4 g/mol . This compound combines a thiazole ring with an indole moiety, which are both known for their significant biological activities. The presence of these structural elements suggests potential pharmacological properties, making it an interesting subject for research in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring and the attachment of the indole moiety. The chemical reactivity of this compound can be attributed to the functional groups present in its structure, such as the amide and ester groups, which are susceptible to hydrolysis and other reactions.
Biological Activities and Potential Applications
Compounds containing thiazole and indole structures are often investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties. Although specific biological activity data for ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is limited, its structural components suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar compounds, such as ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate and ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, have been studied for their biological activities. These compounds feature chloro substituents on the indole ring, which may enhance their chemical reactivity and biological interactions.
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | 357.4 g/mol | Potential pharmacological properties |
| Ethyl 2-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | 371.5 g/mol | Biological activity enhanced by chloro substituent |
| Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | 391.9 g/mol | Immunomodulatory effects, potential STING agonist |
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